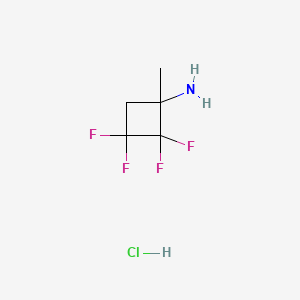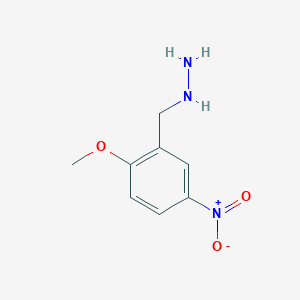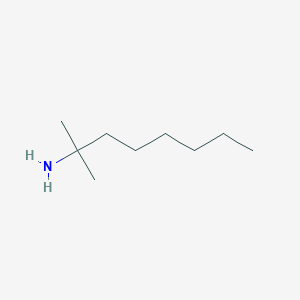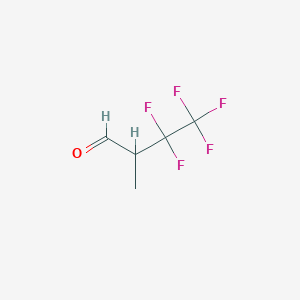
2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride is a fluorinated organic compound with the molecular formula C5H8ClF4N. This compound is notable for its unique structure, which includes a cyclobutane ring substituted with four fluorine atoms and a methyl group, along with an amine group that forms a hydrochloride salt. The presence of multiple fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as hydrogen fluoride or fluorine gas.
Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride involves its interaction with molecular targets through its fluorinated cyclobutane ring and amine group. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes. The amine group can form hydrogen bonds and ionic interactions with biological targets, influencing their activity and function.
相似化合物的比较
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with a similar structure but different functional groups.
2,2,3,3-Tetrafluoro-1-propanol: A fluorinated alcohol with distinct chemical properties.
Comparison:
Uniqueness: 2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride is unique due to its cyclobutane ring structure and the presence of both fluorine atoms and an amine group. This combination imparts specific reactivity and interaction profiles, distinguishing it from other fluorinated compounds.
Applications: While similar compounds may be used in various applications, the specific structure of this compound makes it particularly valuable in fields requiring precise molecular interactions, such as drug development and biochemical research.
属性
分子式 |
C5H8ClF4N |
|---|---|
分子量 |
193.57 g/mol |
IUPAC 名称 |
2,2,3,3-tetrafluoro-1-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H7F4N.ClH/c1-3(10)2-4(6,7)5(3,8)9;/h2,10H2,1H3;1H |
InChI 键 |
YRTIGHYKZDYWDD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1(F)F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)

![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)
![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)





![2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine](/img/structure/B13599242.png)



